3-(OXOLAN-2-YL)-3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOIC ACID
Overview
Description
WAY-309068 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-309068 involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of WAY-309068 is scaled up to meet the demand for research and potential therapeutic applications. The industrial production methods involve optimizing the synthetic routes to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
WAY-309068 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
WAY-309068 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is explored for its potential therapeutic applications, such as its ability to modulate specific biological pathways and treat diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of WAY-309068 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Understanding the mechanism of action is crucial for developing potential therapeutic applications and optimizing the compound’s efficacy and safety.
Comparison with Similar Compounds
WAY-309068 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-309236: Known for its study in amyloid diseases and synucleinopathies.
WAY-309068: Used in various research applications, including its potential therapeutic effects.
The uniqueness of WAY-309068 lies in its specific structure and properties, which may offer advantages over other compounds in terms of efficacy, selectivity, and safety.
Conclusion
WAY-309068 is a compound of significant interest in scientific research due to its unique properties and potential applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool in various fields, including chemistry, biology, medicine, and industry. By comparing it with similar compounds, researchers can better understand its advantages and explore new avenues for its application.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-oxo-3-(oxolan-2-yl)-4-[3-(trifluoromethyl)anilino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)9-3-1-4-10(7-9)19-14(22)11(8-13(20)21)12-5-2-6-23-12/h1,3-4,7,11-12H,2,5-6,8H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPITNALFNRYTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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